molecular formula C12H15N5O3 B5593396 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B5593396
M. Wt: 277.28 g/mol
InChI Key: BBRIHPVBNPFNCG-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative supplied for non-clinical research applications. This compound is structurally characterized by a fused imidazo[2,1-f]purine-2,4(3H,8H)-dione core, which is a scaffold of significant interest in medicinal chemistry. Key structural features include trimethyl modifications at the 1, 3, and 7 positions, which are known to influence the molecule's metabolic stability and solubility profile compared to non-methylated analogs, and a 2-hydroxyethyl substituent at the 8-position, which can impact its physicochemical properties and potential for hydrogen bonding. The imidazo[2,1-f]purine-2,4-dione structural class has demonstrated diverse biological activities in scientific research. Studies on closely related analogs have shown that these compounds can act as ligands for key serotonin receptors, such as the 5-HT1A receptor, and exhibit inhibitory activity against phosphodiesterase enzymes (PDEs), including PDE4B and PDE10A. The inhibition of these enzymes increases intracellular cyclic nucleotide (cAMP/cGMP) levels, a key mechanism in cellular signaling pathways. Consequently, related compounds have been investigated for their antidepressant- and anxiolytic-like activities in preclinical models. Furthermore, other derivatives within this chemical family have been explored for their role in modulating pathways like TGF-β signaling, which is implicated in fibrosis, cancer, and inflammatory diseases, and some purine-based derivatives have shown anti-proliferative properties against various cancer cell lines. This makes this compound a valuable chemical tool for researchers in pharmacology and drug discovery, particularly for those studying neurological disorders, cellular proliferation, and intracellular signaling pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(2-hydroxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-7-6-17-8-9(13-11(17)16(7)4-5-18)14(2)12(20)15(3)10(8)19/h6,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRIHPVBNPFNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of fluorinated carboxylic acids with pyridinediamines can yield imidazopyridine derivatives . The reaction conditions often involve the use of catalysts such as nickel or rhodium to facilitate the formation of the imidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve high-yielding protocols that are operationally simple and suitable for large-scale synthesis. Methods such as the condensation of fluorinated carboxylic acids with pyridinediamines have been reported to be efficient, with yields ranging from 54% to 99% .

Chemical Reactions Analysis

Types of Reactions: 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the imidazole ring or the purine moiety.

    Substitution: The trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural similarity to purines makes it a valuable tool in studying nucleic acid interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate various biological pathways.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The imidazo[2,1-f]purine-2,4-dione core is highly versatile, allowing substitutions at N-8, N-1, N-3, and N-6. Key structural analogs and their biological profiles are summarized below:

Compound Name & Substituents Key Modifications Biological Activity Receptor Affinity/Enzyme Inhibition
Target Compound : 8-(2-Hydroxyethyl)-1,3,7-trimethyl-... N-8: Hydroxyethyl Antidepressant (postulated), potential metabolic stability Not explicitly reported; inferred from analogs
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-... () N-8: Aminophenyl; N-3: Butyl PPARγ agonist; induces apoptosis in NSCLC cells via ROS, caspase-3 activation PDE4B/PDE10A inhibition not dominant
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-... () N-8: Fluorophenylpiperazinylalkyl 5-HT₁A partial agonist; antidepressant (FST), anxiolytic 5-HT₁A Ki = 5.6 nM; weak PDE4B/PDE10A inhibition
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl-... () N-8: Fluorophenylpiperazinylpentyl Potent 5-HT₁A/5-HT₇ ligand; antidepressant (FST), anxiolytic 5-HT₁A Ki < 10 nM; PDE4B IC₅₀ > 10 µM
Compound 20a : 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-... () N-9: Dihydroxyphenethyl Multitarget dopamine-xanthine hybrid; potential Parkinson’s therapy Dopamine receptor interaction inferred

Pharmacological and Pharmacokinetic Differences

  • Receptor Selectivity: Fluorophenylpiperazinylalkyl derivatives (e.g., AZ-853, 3i) exhibit high 5-HT₁A affinity (Ki = 5–10 nM) due to fluorine’s electron-withdrawing effects enhancing π-π interactions . The hydroxyethyl group in the target compound may reduce 5-HT₁A binding but improve metabolic stability via reduced CYP450-mediated oxidation . CB11’s aminophenyl group facilitates PPARγ activation, a mechanism absent in hydroxyethyl analogs .
  • Metabolic Stability: Fluorinated arylpiperazinyl derivatives show moderate metabolic stability (HLM t₁/₂ = 30–60 min) due to susceptibility to oxidative N-dealkylation . The hydroxyethyl group may prolong t₁/₂ by avoiding such pathways, as seen in non-fluorinated analogs . AZ-861 (3-trifluoromethylphenyl analog) induces lipid metabolism disturbances, whereas hydroxyethyl’s polarity may mitigate off-target effects .
  • Therapeutic Indications :

    • Anticancer Activity: CB11 and antiproliferative derivatives () rely on bulky substituents (e.g., butyl, arylpiperazine) for cytotoxicity. The hydroxyethyl group’s smaller size may reduce potency in cancer models but improve safety .
    • Antidepressant Efficacy: Hydroxyethyl’s brain penetration (logP ≈ 1.5–2.0) likely falls between polar dihydroxyphenethyl (logP ≈ 0.5) and lipophilic fluorophenylpiperazinyl (logP ≈ 3.0) analogs, balancing bioavailability and target engagement .

Key Research Findings

  • Antidepressant Potential: Fluorophenylpiperazinyl derivatives (e.g., 3i) reduce immobility time in forced swim tests (FST) at 2.5 mg/kg, comparable to imipramine.
  • Synthetic Accessibility: Hydroxyethyl derivatives are synthesized via cyclocondensation of 7-ketonyltheophylline with ethanolamine derivatives, yielding >95% purity (HPLC/LC-MS), similar to other imidazopurines .

Q & A

Q. What are the optimal synthesis protocols for 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to maximize yield and purity?

The synthesis involves multi-step procedures, including cyclization of intermediates and functional group modifications. Key factors include:

  • Solvent selection : Dichloromethane (DCM) or ethanol for improved solubility and stability .
  • Catalysts : Triethylamine or palladium-based catalysts for cross-coupling reactions .
  • Temperature control : Reactions often proceed at 65–80°C to avoid side products . Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent positions (e.g., ¹H and ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution .
  • HPLC : Assesses purity and detects degradation products under varied pH/temperature conditions .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition assays : Test adenosine receptor antagonism using radioligand binding studies .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .
  • Antiviral activity screens : Measure replication inhibition in viral models (e.g., hepatitis C) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of this compound across different experimental models?

Contradictions may arise from variations in cell lines, assay conditions, or metabolite interference. Methodological recommendations include:

  • Orthogonal validation : Combine enzymatic assays with cellular readouts (e.g., Western blotting for downstream pathway effects) .
  • Dose-response profiling : Identify activity thresholds and off-target effects using gradient concentrations .
  • Metabolite screening : Use LC-MS to rule out confounding effects from degradation products .

Q. What strategies are recommended for elucidating the three-dimensional conformation's role in biological interactions?

  • X-ray crystallography : Resolve crystal structures to map binding interfaces with target proteins .
  • Molecular docking simulations : Predict interactions using software like AutoDock Vina, validated by mutagenesis studies .
  • Dynamic NMR : Probe conformational flexibility in solution under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's therapeutic potential?

  • Systematic substitution : Modify the hydroxyethyl group or methyl substituents to assess impact on solubility and receptor affinity .
  • In silico modeling : Use QSAR models to prioritize synthetic targets based on predicted ADMET properties .
  • Hybrid analogs : Combine imidazopurine cores with bioactive moieties (e.g., fluorophenyl groups) to enhance selectivity .

Q. What methodologies are employed to investigate the compound's interaction with viral polymerases versus host cell targets?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled nucleotides) to quantify polymerase inhibition .
  • CRISPR-Cas9 knockouts : Identify host factors essential for compound efficacy via gene-edited cell lines .
  • Transcriptomic profiling : RNA-seq reveals downstream gene expression changes in viral vs. host pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition IC₅₀ values?

Discrepancies may stem from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:

  • Standardized protocols : Adopt consensus guidelines (e.g., fixed ATP levels in kinase assays) .
  • Inter-laboratory validation : Share compound batches and replicate assays across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.